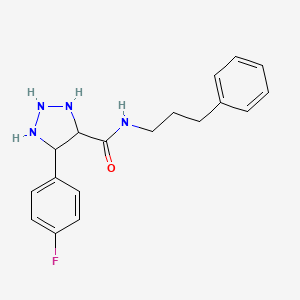
(1-(3-溴苯基)环己基)甲醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including Grignard reactions, dehydration reactions, catalytic hydrogenation, Wittig reactions, hydrolyzation, isomerization, and reduction with potassium borohydride. For instance, the synthesis of trans-4-(4'-methylphenyl)cyclohexylmethanol was achieved with a yield of 43.4% using these methods, and the structure was confirmed by 1H NMR, 13C NMR, and MS techniques . These methods could potentially be adapted for the synthesis of “(1-(3-Bromophenyl)cyclohexyl)methanol” by altering the starting materials and possibly the reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds similar to “(1-(3-Bromophenyl)cyclohexyl)methanol” shows that the mean planes of the substituted cyclohexa-2,5-dien-1-one and phenyl rings can be almost parallel, as observed in the crystal structure of 2,3-Dibromo-6-methoxy-4-[(phenethylamino)methylidene]cyclohexa-2,5-dien-1-one methanol monosolvate, with a dihedral angle of 7.84° . This suggests that the “(1-(3-Bromophenyl)cyclohexyl)methanol” may also exhibit a planar arrangement between the phenyl ring and the adjacent cyclohexyl group, which could be relevant for its reactivity and interaction with other molecules.
Chemical Reactions Analysis
While the specific chemical reactions of “(1-(3-Bromophenyl)cyclohexyl)methanol” are not detailed in the provided papers, the structural components such as the bromophenyl group and the cyclohexylmethanol moiety suggest that it could participate in various organic reactions. The presence of the bromine atom makes it a potential candidate for further substitution reactions, and the alcohol group could be involved in esterification or etherification processes. The analysis of similar compounds indicates that hydrogen bonding plays a significant role in the stabilization of their structures, which could also be true for “(1-(3-Bromophenyl)cyclohexyl)methanol” .
Physical and Chemical Properties Analysis
The physical and chemical properties of “(1-(3-Bromophenyl)cyclohexyl)methanol” can be inferred from the properties of structurally related compounds. For example, the presence of hydrogen bonds in the crystal packing of 2,3-Dibromo-6-methoxy-4-[(phenethylamino)methylidene]cyclohexa-2,5-dien-1-one methanol monosolvate suggests that “(1-(3-Bromophenyl)cyclohexyl)methanol” may also exhibit strong intermolecular interactions, which could affect its solubility, melting point, and boiling point . The substituted cyclohexyl group may contribute to the compound's stereochemistry and thus influence its reactivity and interaction with biological targets if applicable.
科学研究应用
电催化氢化
Dabo 等人 (1997) 的研究探索了 2-环己烯-1-酮在甲醇水溶液中的电催化氢化,突出了镍和铜电极对碳碳双键氢化的选择性。这项研究提供了对甲醇在电催化过程中潜在应用的见解,这可能与 (1-(3-溴苯基)环己基)甲醇等化合物有关 (Dabo, P., Mahdavi, B., Ménard, H., & Lessard, J., 1997).
甲醇作为氢供体
史密斯和梅特利斯 (1985) 证明了甲醇可在各种配合物(包括钌和铑)催化下作为酮还原为醇的氢供体。这项研究表明甲醇在涉及 (1-(3-溴苯基)环己基)甲醇等化合物的反应中可能发挥作用,特别是在还原反应中 (Smith, T., & Maitlis, P., 1985).
立体选择性合成
华莱士等人 (2009) 讨论了一种类似化合物的立体异构体的可扩展合成方法,展示了将这些方法应用于 (1-(3-溴苯基)环己基)甲醇的各种立体异构体的合成的潜力。这对于开发特定的受体激动剂至关重要 (Wallace, G., Gordon, T., Hayes, M. E., et al., 2009).
分析化学中的甲醇
桑托斯等人 (2017) 探索了甲醇在混合电泳装置中用于伯醇的电氧化。这项研究提供了对甲醇分析应用的见解,这可能与分析 (1-(3-溴苯基)环己基)甲醇有关 (Santos, M., da Costa, E. T., Gutz, I., & Garcia, C. D., 2017).
对脂质动力学的影响
阮等人 (2019) 研究了甲醇对脂质动力学的影响,特别是在 1,2-二肉豆蔻酰-sn-甘油-3-磷酸胆碱的背景下。这项研究可以提供对甲醇基化合物(如 (1-(3-溴苯基)环己基)甲醇)的潜在生物相互作用和影响的见解 (Nguyen, M. H. L., DiPasquale, M., Rickeard, B. W., et al., 2019).
氧化和催化应用
米切尔和罗素 (1993) 关于甲醇中高价碘氧化取代酚的研究突出了与 (1-(3-溴苯基)环己基)甲醇相关的潜在催化应用 (Mitchell, A., & Russell, R., 1993).
属性
IUPAC Name |
[1-(3-bromophenyl)cyclohexyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrO/c14-12-6-4-5-11(9-12)13(10-15)7-2-1-3-8-13/h4-6,9,15H,1-3,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQTDQFRYPNCETI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CO)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(3-Bromophenyl)cyclohexyl)methanol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

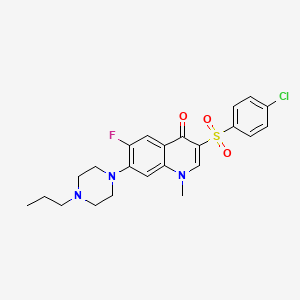

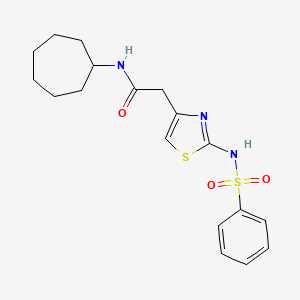
![3-(4-chlorophenyl)-2,5-dimethyl-N-(3-morpholinopropyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2519682.png)

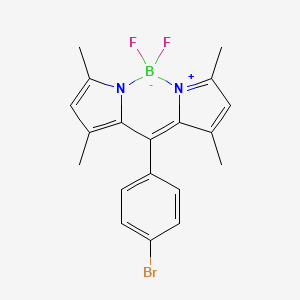
![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)cyclohexanecarboxamide](/img/structure/B2519685.png)
![2-methyl-7-((1-methyl-1H-imidazol-4-yl)sulfonyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine](/img/structure/B2519686.png)
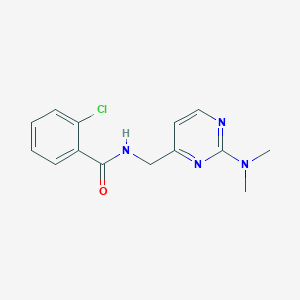
![Ethyl 3-(2-fluorophenyl)-4-oxo-5-(thiophene-2-carboxamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2519688.png)
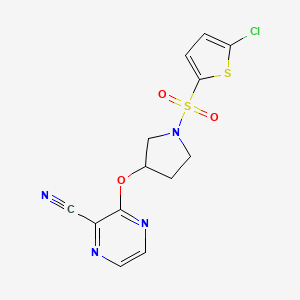
![tert-butyl 3-amino-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate](/img/structure/B2519690.png)
![(2,6-Difluorophenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2519691.png)
